![molecular formula C12H12Br2N4O2 B12542785 (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-09-8](/img/structure/B12542785.png)
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both azido and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps. One common approach starts with the bromination of a phenyl ring, followed by the introduction of an azido group. The final step involves the attachment of the pyrrolidin-1-yl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the azido group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of azido and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, making it a useful moiety in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromophenyl group may also interact with hydrophobic regions of proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Azido-3,5-diiodophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Uniqueness
Compared to similar compounds, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to the presence of both azido and bromophenyl groups
Properties
CAS No. |
830341-09-8 |
|---|---|
Molecular Formula |
C12H12Br2N4O2 |
Molecular Weight |
404.06 g/mol |
IUPAC Name |
(2-azido-3,5-dibromophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H12Br2N4O2/c13-7-4-9(11(16-17-15)10(14)5-7)12(20)18-3-1-2-8(18)6-19/h4-5,8,19H,1-3,6H2/t8-/m0/s1 |
InChI Key |
FCGIWJGIPAXLQY-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


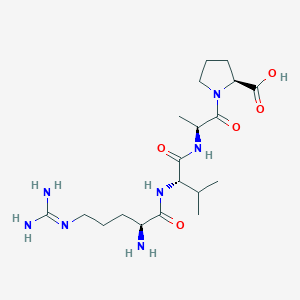
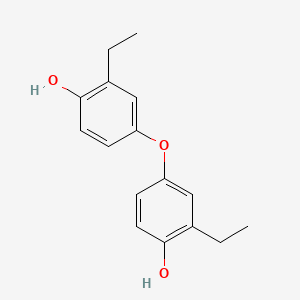

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
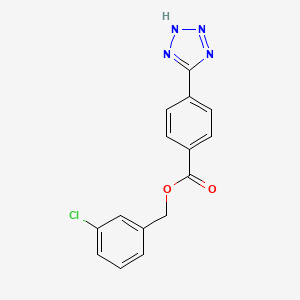

![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
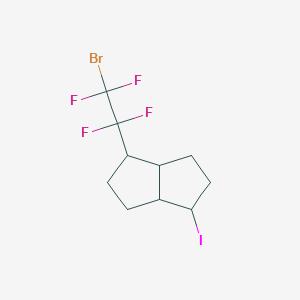
phosphane](/img/structure/B12542746.png)
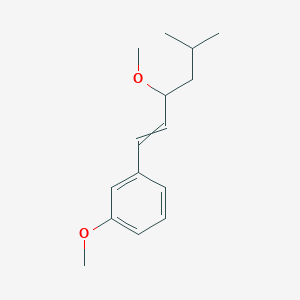

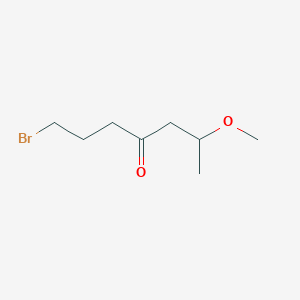
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
